Cas no 1467773-85-8 (2-(3-Oxopropyl)-3-methylbenzoic acid)

2-(3-Oxopropyl)-3-methylbenzoic acid 化学的及び物理的性質
名前と識別子
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- 2-(3-Oxopropyl)-3-methylbenzoic acid
- 3-Methyl-2-(3-oxopropyl)benzoic acid
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- インチ: 1S/C11H12O3/c1-8-4-2-5-10(11(13)14)9(8)6-3-7-12/h2,4-5,7H,3,6H2,1H3,(H,13,14)
- InChIKey: UDEYIMHACFQFSS-UHFFFAOYSA-N
- ほほえんだ: OC(C1=CC=CC(C)=C1CCC=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 213
- トポロジー分子極性表面積: 54.4
- 疎水性パラメータ計算基準値(XlogP): 1.5
2-(3-Oxopropyl)-3-methylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010008478-500mg |
3-Methyl-2-(3-oxopropyl)benzoic acid |
1467773-85-8 | 97% | 500mg |
782.40 USD | 2021-07-06 | |
Alichem | A010008478-1g |
3-Methyl-2-(3-oxopropyl)benzoic acid |
1467773-85-8 | 97% | 1g |
1,534.70 USD | 2021-07-06 | |
Alichem | A010008478-250mg |
3-Methyl-2-(3-oxopropyl)benzoic acid |
1467773-85-8 | 97% | 250mg |
504.00 USD | 2021-07-06 |
2-(3-Oxopropyl)-3-methylbenzoic acid 関連文献
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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6. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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7. Book reviews
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
2-(3-Oxopropyl)-3-methylbenzoic acidに関する追加情報
Introduction to 2-(3-Oxopropyl)-3-methylbenzoic acid (CAS No. 1467773-85-8)
2-(3-Oxopropyl)-3-methylbenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1467773-85-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural motif that combines a methyl group at the third position and an oxopropyl side chain at the second position of the benzene ring. Such structural features make it a promising candidate for further exploration in drug discovery and synthetic chemistry.
The molecular structure of 2-(3-Oxopropyl)-3-methylbenzoic acid consists of a benzene core substituted with a carboxylic acid group at one end and an aldehyde-like functionality derived from the oxopropyl group at another. This dual functionality allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis. The presence of both electron-withdrawing and electron-donating groups on the benzene ring enhances its reactivity and potential applications in biochemical pathways.
In recent years, there has been growing interest in benzoic acid derivatives due to their broad spectrum of biological activities. Studies have demonstrated that these compounds can exhibit antimicrobial, anti-inflammatory, and antioxidant properties, which are crucial for developing novel therapeutic agents. Specifically, 2-(3-Oxopropyl)-3-methylbenzoic acid has been investigated for its potential role in modulating enzyme activity and inhibiting the progression of certain diseases.
One of the most compelling aspects of 2-(3-Oxopropyl)-3-methylbenzoic acid is its ability to serve as a precursor in the synthesis of more complex molecules. Researchers have leveraged its structural framework to develop novel analogs with enhanced pharmacological properties. For instance, modifications to the oxopropyl side chain have been explored to improve binding affinity to target proteins, which is a critical factor in drug design.
Recent advancements in computational chemistry have further accelerated the study of 2-(3-Oxopropyl)-3-methylbenzoic acid. Molecular modeling techniques have been employed to predict its interactions with biological targets, providing valuable insights into its mechanism of action. These simulations have helped researchers optimize its structure for better efficacy and reduced toxicity, aligning with current trends in drug development.
The pharmaceutical industry has also shown interest in 2-(3-Oxopropyl)-3-methylbenzoic acid due to its potential as a lead compound for new drugs. Its unique combination of functional groups makes it a suitable candidate for further medicinal chemistry investigations. By exploring its derivatives, scientists aim to uncover new therapeutic opportunities across various therapeutic areas, including oncology, neurology, and metabolic disorders.
In addition to its pharmaceutical applications, 2-(3-Oxopropyl)-3-methylbenzoic acid has found utility in materials science. Its ability to form stable complexes with metal ions has led to research into its use as a ligand in catalytic systems. Such applications highlight the compound's versatility beyond traditional medicinal chemistry contexts.
The synthesis of 2-(3-Oxopropyl)-3-methylbenzoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and asymmetric synthesis techniques, have been employed to enhance the efficiency of its preparation. These advancements underscore the compound's importance as a building block in synthetic chemistry.
Evaluation of 2-(3-Oxopropyl)-3-methylbenzoic acid in preclinical studies has revealed promising results regarding its biological activity. Initial experiments have shown that it can modulate key signaling pathways involved in disease progression. For example, its ability to inhibit certain enzymes has been linked to potential anti-inflammatory effects, making it an attractive candidate for further clinical investigation.
The future direction of research on 2-(3-Oxopropyl)-3-methylbenzoic acid includes exploring its role in personalized medicine. By understanding how individuals metabolize this compound differently, researchers can tailor drug regimens to maximize therapeutic outcomes while minimizing adverse effects. This approach aligns with global trends toward precision healthcare solutions.
In conclusion,2-(3-Oxopropyl)-3-methylbenzoic acid (CAS No. 1467773-85-8) represents a significant advancement in pharmaceutical chemistry and medicinal biology. Its unique structural features and broad range of potential applications make it a valuable asset for researchers seeking innovative solutions in drug discovery and synthetic chemistry. As scientific understanding continues to evolve, this compound is poised to play an increasingly important role in addressing complex health challenges worldwide.
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